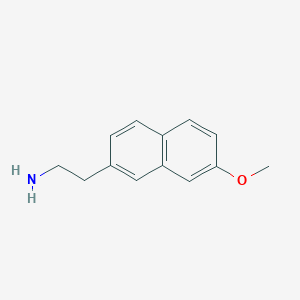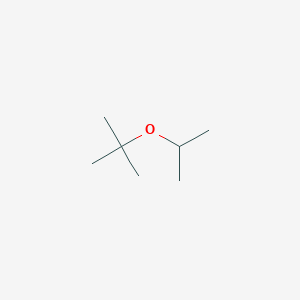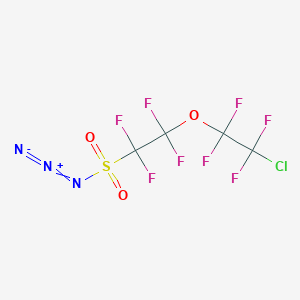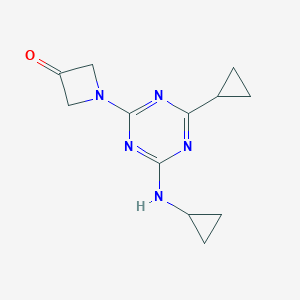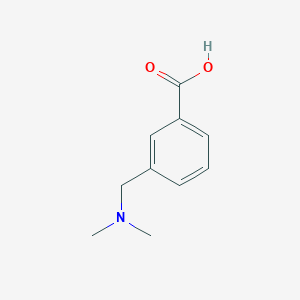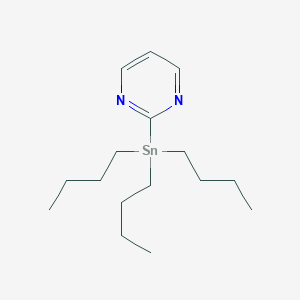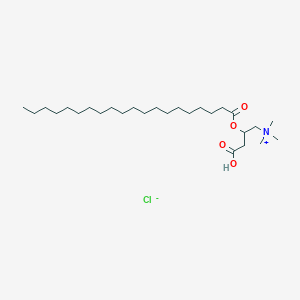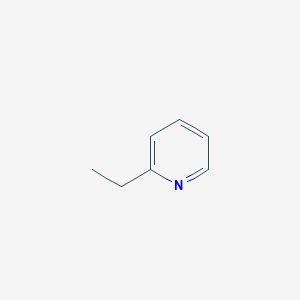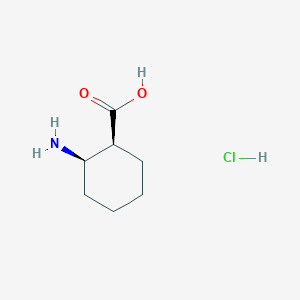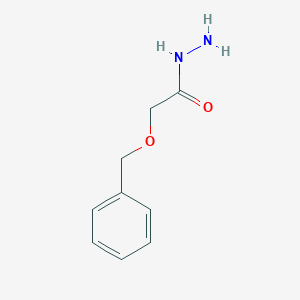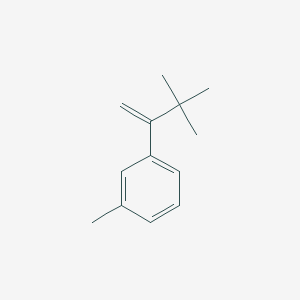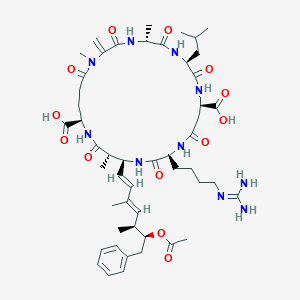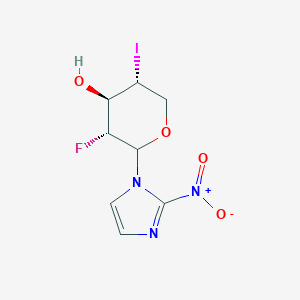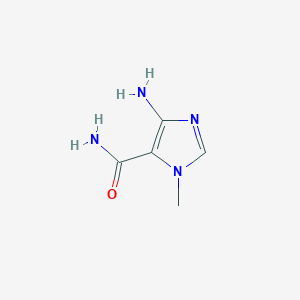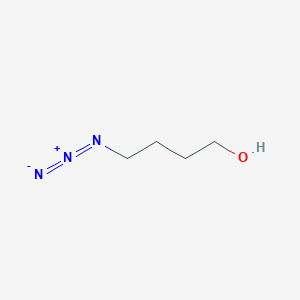
4-叠氮丁醇
描述
4-Azidobutan-1-ol is a compound with an azide head and a butanol tail . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
4-Azidobutan-1-ol has been used in the synthesis of macrocycles . It was prepared according to literature procedures and used in the synthesis of 4-azidobutyl undec-10-ynoate .Molecular Structure Analysis
The molecular formula of 4-Azidobutan-1-ol is C4H9N3O . It consists of an azide head and a butanol tail .Chemical Reactions Analysis
The azide (N3) group in 4-Azidobutan-1-ol can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
4-Azidobutan-1-ol is a light yellow oil . It has a boiling point of 76-78 °C (Press: 10 Torr) and is soluble in dichloromethane and methanol . It should be stored at -20°C .科学研究应用
Pharmaceuticals
- Specific Scientific Field : Pharmaceuticals
- Summary of the Application : 4-Azidobutan-1-OL is used in the study of immunomodulatory effects of certain compounds on LPS-activated murine immune cells . It’s involved in the exploration of molecular signaling pathways and epigenetic changes in histone markers .
- Methods of Application or Experimental Procedures : The compound is used in an ex vivo model of LPS-stimulated murine peritoneal macrophages . The study also involves the examination of post-translational modifications of histone H3 (H3K9me3 and H3K18ac) in relation to the production of cytokines in murine splenocytes after LPS stimulation .
- Results or Outcomes : The study found that the compound could modulate the inflammatory response and oxidative stress induced by LPS stimulation in murine peritoneal macrophages . This was achieved through the inhibition of reactive oxygen species (ROS), nitric oxide (NO), and cytokine (IL-1β, IL-6, IL-17, IL-18, and TNF-α) production by down-regulating the expression of pro-inflammatory enzymes (iNOS, COX-2, and mPGES-1) .
Chemical Derivatization
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : 4-Azidobutan-1-OL is a compound with an azide head and a butanol tail . It’s used in click chemistry, a modular synthetic strategy that uses the reaction of azide and alkyne to form a stable triazole linkage .
- Methods of Application or Experimental Procedures : The azide group in 4-Azidobutan-1-OL can react with alkyne, BCN, DBCO via click chemistry to yield a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
- Results or Outcomes : The outcome of this application is the formation of a stable triazole linkage, which can be used in various chemical reactions .
安全和危害
4-Azidobutan-1-ol may cause an allergic skin reaction and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
4-azidobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-7-6-3-1-2-4-8/h8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAVSXJFTZUOGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480279 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobutan-1-OL | |
CAS RN |
54953-78-5 | |
| Record name | 4-AZIDOBUTAN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



